molecular formula C22H23NO B5116626 {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol CAS No. 6969-98-8

{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol

Cat. No.: B5116626
CAS No.: 6969-98-8
M. Wt: 317.4 g/mol
InChI Key: YYAQPHUOVOIUGK-UHFFFAOYSA-N
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Description

{2-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol is an organic compound with the molecular formula C22H23NO It is a complex molecule featuring a phenyl group substituted with a dimethylamino methyl group and a diphenyl methanol moiety

Properties

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-23(2)17-18-11-9-10-16-21(18)22(24,19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,24H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAQPHUOVOIUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290482
Record name {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6969-98-8
Record name NSC68894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol typically involves the reaction of benzyl chloride with dimethylamine, followed by a Friedel-Crafts alkylation reaction with diphenylmethanol. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride to facilitate the alkylation process. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

{2-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

{2-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 2-[(dimethylamino)methyl]-α,α-diphenyl-
  • 2-[(Dimethylamino)methyl]phenol
  • 2,4,6-Tris(dimethylaminomethyl)phenol

Uniqueness

{2-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in research and industry.

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